![molecular formula C18H11N3O3S B2507949 N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide CAS No. 313530-54-0](/img/structure/B2507949.png)

N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

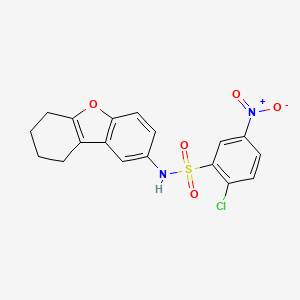

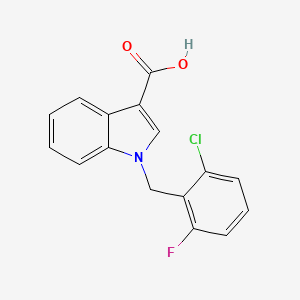

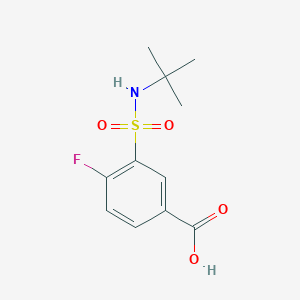

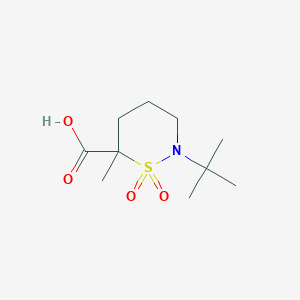

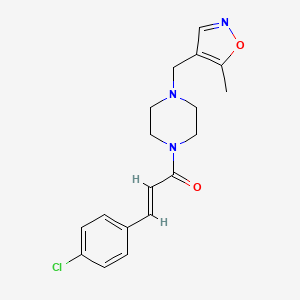

N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse range of biological activities, including antibacterial, anti-inflammatory, and psychotropic effects. The presence of the nitrobenzamide moiety suggests potential for interaction with biological systems, possibly through the formation of hydrogen bonds and other non-covalent interactions .

Synthesis Analysis

The synthesis of related benzothiazole derivatives typically involves condensation reactions. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was synthesized through the condensation of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving nitration reactions to introduce the nitro group.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can significantly influence their biological activity. For example, the crystal structure of N-(benzo[d]thiazol-2-yl)benzamide derivatives with nitro substituents showed that the position of the nitro group affects the solid-state arrangement and the geometry of the molecules. The ortho-nitro derivative exhibited a distorted geometry due to steric hindrance, while the meta-nitro derivative was the most planar . These structural differences could be relevant for the activity of this compound as well.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions, often facilitated by their functional groups. The nitro group in particular can undergo reduction reactions, and the benzothiazole moiety can engage in electrophilic substitution reactions. The reactivity of these groups can be exploited to further modify the compound or to understand its mechanism of action in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents, like the nitro group, can affect these properties and, consequently, the compound's biological activity. For example, the intermolecular hydrogen bonds and weak interactions in the crystal packing of nitrobenzamide derivatives can impact their solubility and stability . Additionally, the physicochemical characterization of these compounds, including NMR and IR spectroscopy, is crucial for understanding their behavior in different environments .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide and its derivatives have been explored for their antibacterial properties. Studies have demonstrated potent antibacterial activity against bacteria like Streptococcus pyogenes and Pseudomonas aeruginosa. These findings highlight the potential of this compound derivatives in the development of new antibacterial agents (Gupta, 2018), (Gupta, 2018).

Synthesis and Structural Studies

Various synthesis methods and structural studies of this compound derivatives have been conducted. These studies involve the synthesis of related compounds and the examination of their molecular structures, vibrational wavenumbers, and potential energy distributions. Such research is crucial in understanding the physical and chemical properties of these compounds, which is essential for their potential application in various fields (Ünsalan et al., 2020).

Electrochemical Properties

Investigations into the electrochemical behaviors of derivatives of this compound have been carried out. These studies are significant for understanding the redox properties of these compounds, which may have implications in fields like sensor development and material science (Zeybek et al., 2009).

Potential in Drug Development

Research has indicated the potential of this compound derivatives in drug development. Studies have highlighted their promising anticonvulsant properties, comparing them to existing drugs and suggesting further preclinical studies (Sych et al., 2018).

Wirkmechanismus

Target of Action

The compound N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide, also known as Oprea1_563835, N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide, Oprea1_039216, or N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}-4-NITROBENZAMIDE, is a thiazole derivative . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant

Mode of Action

The mode of action of thiazole derivatives can vary greatly depending on the specific substituents on the thiazole ring . These substituents can alter the orientation types and shield the nucleophilicity of nitrogen, affecting the therapeutic outcome . .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For instance, some thiazole derivatives have been found to suppress the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane and prostaglandins . .

Result of Action

The result of the compound’s action can vary depending on its specific targets and mode of action. Some thiazole derivatives have shown potent biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor effects . .

Eigenschaften

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O3S/c22-17(12-5-8-13(9-6-12)21(23)24)20-18-19-15-10-7-11-3-1-2-4-14(11)16(15)25-18/h1-10H,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOMIANUOXGMJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate](/img/structure/B2507872.png)

![3-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2507873.png)

![4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2507876.png)

![8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/no-structure.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2507880.png)

![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2507883.png)

![N-(4-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2507886.png)